Alosetron Hydrochloride is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. [] It is classified as a gastroprokinetic agent due to its effects on gastrointestinal motility. [] Alosetron Hydrochloride is primarily utilized in scientific research to investigate the role of 5-HT3 receptors in gastrointestinal function and disorders, particularly irritable bowel syndrome (IBS). [, , ]
An improved synthesis approach involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its salts in the presence of mineral acids like hydrochloric acid or sulfonic acids. This method has shown to be more efficient and suitable for large-scale production with better yields .
The reaction typically occurs at elevated temperatures ranging from 70 to 200 °C, with purification steps required to isolate pure alosetron hydrochloride from byproducts .
Alosetron hydrochloride exhibits a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as follows:
The compound is achiral and appears as a white to beige solid. Its solubility varies significantly depending on pH; it has a solubility of 61 mg/mL in water and lower solubility in more basic conditions (less than 0.1 mg/mL at pH 8) .
Alosetron hydrochloride undergoes various chemical reactions typical for pharmaceutical compounds. Key reactions include:
These reactions highlight both its synthetic pathways and metabolic fate within biological systems.
Alosetron functions by selectively antagonizing the serotonin 5-HT3 receptors located in the gastrointestinal tract. By blocking these receptors, alosetron reduces visceral pain and slows gastrointestinal motility, which is beneficial for patients suffering from diarrhea-predominant irritable bowel syndrome.
The mechanism involves:
Clinical pharmacology studies indicate that alosetron's half-life is approximately 1.5 hours with minimal renal elimination (around 6% as unchanged drug) suggesting extensive metabolism .
These properties are crucial for formulation development and determining appropriate dosing regimens.
Alosetron hydrochloride is primarily used in clinical settings for:
Research continues into its potential applications beyond gastrointestinal disorders, exploring its effects on other serotonin-related conditions.
The development of alosetron hydrochloride began with its patenting in 1987, culminating in its initial FDA approval on February 9, 2000, as a breakthrough therapy for women with diarrhea-predominant irritable bowel syndrome (IBS-D) [1]. This approval followed a seven-month review period, representing one of the first targeted pharmacological approaches for a functional gastrointestinal disorder [1] [6]. The drug's introduction marked a significant advancement in IBS management, offering a novel mechanism of action distinct from conventional symptomatic treatments.
Within months of its March 2000 market launch, post-marketing surveillance identified serious gastrointestinal adverse events, including ischemic colitis and severe constipation complications. By November 2000, the manufacturer voluntarily withdrew alosetron after reports of 70 serious adverse events, including 49 cases of ischemic colitis, 21 cases of severe constipation, and five deaths [1] [6]. This withdrawal triggered intense scrutiny of FDA approval processes, with critics arguing that the agency underestimated risks for a non-life-threatening condition [1] [6].
Patient advocacy groups, notably the Lotronex Action Group and the International Foundation for Functional Gastrointestinal Disorders, lobbied extensively for the drug's return, citing significant benefits in severe, treatment-refractory cases [1] [7]. This advocacy culminated in a landmark regulatory decision: on June 7, 2002, the FDA approved a supplemental New Drug Application allowing restricted marketing under a Risk Evaluation and Mitigation Strategy (REMS) [2] [7]. This reintroduction established unprecedented prescribing limitations, including a lower starting dose (0.5 mg twice daily) and strict eligibility criteria limited to women with severe IBS-D unresponsive to conventional therapies [2] [7].
Table 1: Regulatory Timeline of Alosetron Hydrochloride
Year | Milestone | Significance |
---|---|---|
1987 | Compound patented | Initial intellectual property protection |
2000 (February) | Initial FDA approval | First approval for women with IBS-D |
2000 (November) | Voluntary market withdrawal | Response to post-marketing safety reports |
2002 (June) | Restricted reapproval | Introduction of REMS program |
2007 | Transfer to Prometheus Laboratories | Change in marketing authorization holder |
2015 | Generic versions available | Expanded access through multiple manufacturers |
The Prescribing Program for Lotronex (PPL) established stringent requirements: physicians must enroll and certify their ability to diagnose IBS, patients must sign agreement forms acknowledging risks, and pharmacists must verify program stickers before dispensing [2] [7]. These restrictions were slightly relaxed in 2016 to allow electronic prescriptions, but the core risk-management framework remains [1]. Notably, alosetron hydrochloride has not been approved in the European Union, reflecting ongoing regional differences in risk-benefit assessments for IBS therapeutics [1] [7].
Alosetron hydrochloride occupies a unique therapeutic niche as the only FDA-approved medication specifically indicated for severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who fail conventional therapies [2] [7] [9]. This designation followed extensive clinical trials demonstrating significant improvements in multiple IBS-D symptom domains. A pivotal industry-funded randomized controlled trial published in 2000 established the efficacy profile, with alosetron (1 mg twice daily) providing a 12% greater improvement in abdominal pain and discomfort relief compared to placebo over 12 weeks [1] [3]. Subsequent studies confirmed these benefits specifically in the severe IBS-D subpopulation that represents alosetron's current indication [2] [7].
The clinical significance extends beyond symptomatic relief to meaningful improvements in health-related quality of life (HRQoL) metrics. Patients with severe IBS-D experience profound disability, with studies documenting HRQoL scores lower than those with conditions like moderate-severe GERD, diabetes mellitus, and even dialysis-dependent end-stage renal disease in several domains [7]. The burden includes frequent bowel urgency, fecal incontinence, and activity restrictions that substantially impair daily functioning. In this context, alosetron therapy demonstrates clinically relevant benefits: clinical trial data show significant improvements in stool consistency, reduced stool frequency, decreased urgency, and fewer incontinence episodes [2] [7] [9].
Table 2: Clinical Outcomes from Alosetron Trials in Severe IBS-D Patients
Symptom Domain | Improvement with Alosetron | Clinical Significance |
---|---|---|
Abdominal pain/discomfort | 12% greater than placebo (CI 4.7-19.2) [1] | Meaningful reduction in primary IBS symptom |
Stool consistency | Significant normalization [2] [7] | Reduced watery/liquid stools |
Bowel urgency | Significant decrease [7] [9] | Reduced sudden bowel movement need |
Fecal incontinence | Reduced episodes [2] | Decreased accidents |
Health-related quality of life | Improved across multiple domains [7] | Enhanced daily functioning |
The American Gastroenterological Association (AGA) conditionally recommends alosetron for IBS-D patients based on moderate certainty evidence, while the American College of Obstetricians and Gynecologists (ACOG) recognizes its utility specifically for women with this condition [2]. European guidelines from the United European Gastroenterology and European Society for Neurogastroenterology and Motility also endorse 5-HT₃ antagonists like alosetron for IBS-D, though not for functional diarrhea without the IBS pain component [2]. This targeted application reflects the drug's dual mechanism addressing both motility issues and visceral hypersensitivity in the IBS-D pathophysiology [5] [9].
Alosetron hydrochloride's mechanism centers on its potent and selective antagonism of 5-hydroxytryptamine type 3 (5-HT₃) receptors, which are ligand-gated ion channels in the Cys-loop superfamily that includes nicotinic acetylcholine, GABAₐ, and glycine receptors [5]. These pentameric receptors consist of five subunits arranged around a central ion-conducting pore, with each subunit containing an extracellular ligand-binding domain, four transmembrane helices (M1-M4), and a large intracellular loop between M3 and M4 [5]. The 5-HT₃ receptor binding site is formed at the interface of adjacent subunits, where three loops (A-C) from the principal subunit and three β-strands (D-F) from the complementary subunit create the serotonin binding pocket [5].
Structural studies using homology modeling based on the acetylcholine-binding protein (AChBP) and nicotinic receptor structures reveal key interactions: alosetron binds competitively in this interfacial pocket, preventing serotonin-induced channel activation [5]. This binding inhibits cation influx (primarily Na⁺ and K⁺) that would otherwise depolarize neurons and trigger neurotransmitter release [5] [9]. In the gastrointestinal tract, this antagonism occurs primarily on enteric neurons, where 5-HT₃ receptors regulate peristaltic reflexes, secretory processes, and visceral pain signaling [5] [9].
Research on alosetron's effects demonstrates multiple physiological consequences relevant to IBS-D pathophysiology:
Table 3: Molecular and Functional Characteristics of 5-HT₃ Receptors
Characteristic | Detail | Therapeutic Relevance |
---|---|---|
Receptor structure | Pentameric ligand-gated ion channel | Target for competitive antagonists |
Subunit composition | Five known subunits (A-E); functional receptors typically homomeric 5-HT₃A or heteromeric 5-HT₃A/B [5] | Tissue-specific effects |
Binding site | Interface between adjacent subunits [5] | Allosteric modulation possible |
Ion selectivity | Primarily Na⁺ and K⁺ [5] | Neuronal depolarization blockade |
Distribution in GI tract | Enterochromaffin cells, enteric neurons, vagal afferents [5] [9] | Modulation of motility, secretion, sensation |
Genetic variants | Polymorphisms affecting function | Potential for personalized dosing |
The pharmacological profile shows gender-specific pharmacokinetics, with plasma concentrations approximately 27% lower in men than women at equivalent doses—a factor potentially contributing to the observed efficacy differences [2]. Metabolism involves hepatic cytochrome P450 enzymes (CYP2C9, CYP3A4, and predominantly CYP1A2), creating potential for drug-drug interactions with inhibitors like fluvoxamine (contraindicated) or inducers [1] [2] [9]. This metabolic pathway also explains the contraindication in severe hepatic impairment, while mild-moderate impairment requires no dose adjustment [2] [4].
Ongoing research explores additional applications of 5-HT₃ antagonism, including potential roles in inflammation given receptor expression in immune cells (monocytes, T cells) and synovial tissue [5]. However, these investigations remain preclinical, with IBS-D treatment representing the only current clinical application successfully translated from the 5-HT₃ receptor research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7